Molybdenum boride (Mo2B5)

説明

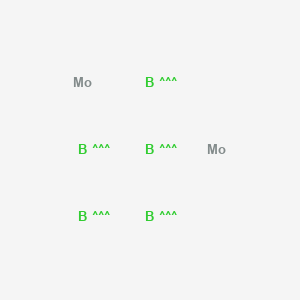

Molybdenum boride (Mo2B5) is a compound that has been found to possess excellent electrochemical properties . It is a part of a class of two-dimensional metal-borides, also known as MBenes . These compounds are expected to show rich electrochemical properties and are dynamically, mechanically, and thermally stable .

Synthesis Analysis

Molybdenum boride can be prepared through several methods. One method involves the reaction of Mo with B4C to generate a mixture of molybdenum boride and C. This product is then decarburized by molten Ca to generate CaC2. Pure molybdenum boride can be obtained after acid leaching to remove the by-product CaC2 . Another method involves boronizing and siliciding treatments conducted in molten salts under an inert gas atmosphere in the 850-1050 degrees C temperature range for 7 hours .

Molecular Structure Analysis

The molecular structure of Molybdenum boride (Mo2B5) is complex and varies depending on the method of synthesis. Theoretical analyses point at excellent electrochemical, catalytic, thermoelectric, and optical properties .

Chemical Reactions Analysis

Molybdenum borides, including Mo2B5, have been found to possess excellent electrocatalytic hydrogen evolution reaction (HER) activity . They are expected to have both maximized surface active sites and fast electron transport, ensuring higher HER activity .

Physical And Chemical Properties Analysis

Molybdenum borides are highly stable according to the calculated phonon spectra, cohesive energies, and elastic constants . They are also expected to have both maximized surface active sites and fast electron transport .

科学的研究の応用

Mechanical Properties and Stability : Mo2B5 has been investigated for its mechanical properties, including stability and hardness. A study by Liang et al. (2012) discussed the unexpected reduction in stability and hardness in Mo2B5 compared to other molybdenum borides, providing insights into its mechanical behavior and electronic origin (Liang et al., 2012).

Fabrication and Hardness in Alloys : Gostishchev et al. (2017) explored the fabrication of nickel-aluminum alloys strengthened with molybdenum and tungsten borides, including Mo2B5. They found that Mo2B5 inclusions had high values of microhardness (Gostishchev et al., 2017).

Electrochemical Boriding : Feridun et al. (2015) reported on the electrochemical boriding of molybdenum to synthesize molybdenum boride phases on surfaces. This process resulted in Mo2B5 layers with high hardness (Feridun et al., 2015).

Boride Layer Growth Kinetics : Yu et al. (2006) investigated the growth kinetics of boride layers, including Mo2B5, on molybdenum using Spark Plasma Sintering (SPS) technology, revealing important data on layer thickness, microhardness, and fracture toughness (Yu et al., 2006).

Catalytic Applications : Park et al. (2017) studied molybdenum borides, including Mo2B5, for their electrocatalytic activity in hydrogen evolution reaction (HER) in acidic conditions. They found a strong boron-dependency for these borides in HER performance (Park et al., 2017).

Nanoscale Transition for Enhanced Catalysis : Wang et al. (2019) reported the use of bipolar electrochemistry to induce a size reduction in Mo2B5 particles, enhancing their performance in hydrogen evolution reaction (Wang et al., 2019).

Ammonia Synthesis : Fu et al. (2020) utilized molybdenum aluminum boride single crystals, including Mo2B5, for electrochemical nitrogen reduction reaction under ambient conditions, showing excellent electrocatalytic performances (Fu et al., 2020).

Mechanochemical Synthesis : Kudaka et al. (2001) explored the mechanochemical synthesis of molybdenum borides, including Mo2B5, using ball-milling of elemental powder mixtures, leading to new insights into the synthesis process (Kudaka et al., 2001).

Safety And Hazards

将来の方向性

The recent discovery of MBenes has generated interest in two-dimensional metal-borides, which are expected to show rich electrochemical properties . Future research directions could include further exploration of the potential applications of these compounds, such as their use as anode materials for Li-ion batteries .

特性

InChI |

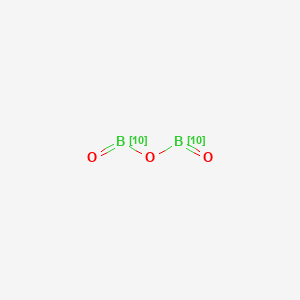

InChI=1S/5B.2Mo | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKWKNGQFAVABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].[B].[B].[B].[B].[Mo].[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B5Mo2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Molybdenum boride (Mo2B5) | |

CAS RN |

12007-97-5 | |

| Record name | Molybdenum boride (Mo2B5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum boride (Mo2B5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimolybdenum pentaboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)

![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)